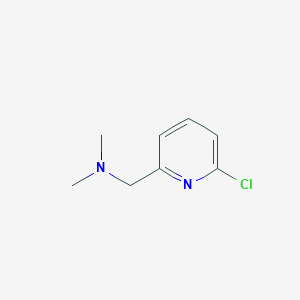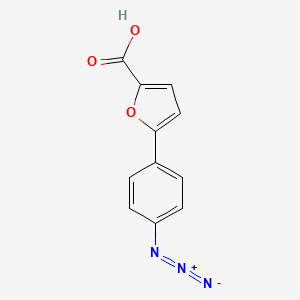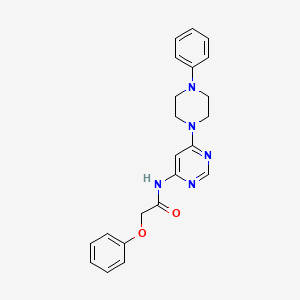
2-Chloro-6-dimethylaminomethylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was performed by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another study discussed synthetic approaches for pharmacologically active decorated six-membered diazines .Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Chemical Reactions and Synthesis :2-Chloro-6-dimethylaminomethylpyridine serves as a significant component in various chemical reactions and the synthesis of complex molecules. A study detailed the preparation of 2-Chloro-6-(trichloromethyl)pyridine, showcasing the compound's role in synthesizing intermediates for pharmaceuticals and agrochemical products. Optimal conditions for the reaction were identified, emphasizing the compound's utility in industrial processes (Huang, 2009). Additionally, structural and magnetic characterizations of complexes involving related compounds, such as 2-(dimethylaminomethyl)-3-hydroxypyridine, were performed, shedding light on the compound's potential in forming structurally complex and functionally significant molecules (Yong‐Min et al., 2005).
Catalysis and Ligand Behavior :The compound and its derivatives have been explored for their catalytic properties and potential as ligands in metal complexes. Notably, the synthesis of pyridine frameworks incorporating dual fluorescent and magnetic probes was achieved using derivatives of the compound. These frameworks, prepared under mild conditions, demonstrate the compound's versatility in creating materials with potential applications in sensing and imaging (Ziessel & Stroh, 2003).
Applications in Molecular Modeling and Pharmacology
Molecular Modeling :Research involving 2-aminopyridine and 3-aminopyridine, which are structurally related to 2-Chloro-6-dimethylaminomethylpyridine, has involved computational methods to understand self-association processes. This highlights the compound's relevance in theoretical and computational chemistry, providing insights into molecular interactions and behaviors (Boyd et al., 2004).
Pharmacological Research :In pharmacological contexts, derivatives of the compound have been synthesized and evaluated for their multipotent properties, including neuroprotective and enzyme inhibitory activities. These studies showcase the compound's potential in drug development, particularly in addressing neurodegenerative diseases and conditions involving cholinergic dysfunction (Samadi et al., 2010).
Mecanismo De Acción
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical, including its reactivity, health hazards, protective measures, and safety precautions. The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and harmful if swallowed .
Propiedades
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXJMUBOQLVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-dimethylaminomethylpyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)

![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)
![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)
![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)